molecular formula C5H6N2O B082426 1-Methyl-1H-imidazole-2-carbaldehyde CAS No. 13750-81-7

1-Methyl-1H-imidazole-2-carbaldehyde

Cat. No. B082426
CAS RN: 13750-81-7
M. Wt: 110.11 g/mol
InChI Key: UEBFLTZXUXZPJO-UHFFFAOYSA-N
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Description

“1-Methyl-1H-imidazole-2-carbaldehyde” is a heterocyclic compound with the molecular formula C5H6N2O . It is a building block in organic synthesis . It is used in the production of various pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

This compound can afford tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) . These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methylimidazole-2-carbaldehyde . The InChI key is UEBFLTZXUXZPJO-UHFFFAOYSA-N . The canonical SMILES representation is CN1C=CN=C1C=O .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 1-Methyl-1H-imidazole-2-carbaldehyde can react with tris-(2-aminoethyl)amine (tren) to form tripodal ligands . These ligands can then react with iron (III) salts in the presence of air to form iron (II) complexes .


Physical And Chemical Properties Analysis

The molecular weight of 1-Methyl-1H-imidazole-2-carbaldehyde is 110.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The XLogP3-AA is -0.2 .

Scientific Research Applications

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of other compounds, contributing to the development of new substances and materials.

Pharmaceuticals

In the pharmaceutical industry, 1-Methyl-1H-imidazole-2-carbaldehyde is used as an intermediate in the synthesis of various drugs . Its unique structure can contribute to the effectiveness of these drugs.

Agrochemicals

Similar to its use in pharmaceuticals, this compound is also used in the production of agrochemicals . It can help in the development of more effective pesticides and fertilizers.

Dyestuffs

1-Methyl-1H-imidazole-2-carbaldehyde is used in the production of dyestuffs . Its chemical properties can contribute to the creation of vibrant and long-lasting dyes.

Synthesis of Schiff Bases Ligand

This compound may be used in the synthesis of Schiff bases ligand N,N -dimethyl- N ′- (1-methylimidazole-2-ylmethyl)-ethylenediamine . Schiff bases are often used as ligands in the field of coordination chemistry.

Preparation of Tridentate Schiff-base Carboxylate-containing Ligands

1-Methyl-1H-imidazole-2-carbaldehyde was used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids β-alanine and 2-aminobenzoic acid . These ligands have potential applications in various fields, including catalysis, materials science, and medicine.

Safety and Hazards

The compound has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBFLTZXUXZPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160205
Record name 1H-Imidazole-2-carboxaldehyde, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-2-carbaldehyde

CAS RN

13750-81-7
Record name 1H-Imidazole-2-carboxaldehyde, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-carboxaldehyde, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-imidazolecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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